Zirconium nitrate pentahydrate
Description
Contextualization within Advanced Zirconium Chemistry Research
Zirconium nitrate (B79036) pentahydrate serves as a fundamental building block in the realm of advanced zirconium chemistry. Its utility stems from its role as a reliable source of zirconium for the creation of other salts and as an analytical standard. chemicalbook.com Researchers frequently employ it in inorganic synthesis, leveraging its properties to engineer novel materials with tailored characteristics. pubcompare.ai The compound's compatibility with various solvents and reagents, such as sodium hydroxide (B78521), further broadens its applicability in diverse chemical processing techniques. pubcompare.ai
Historical Trajectories in Zirconium Precursor Development
The quest for high-purity zirconium, essential for applications like nuclear reactor construction, has driven the evolution of zirconium precursors. wikipedia.org Historically, the separation of zirconium from hafnium, with which it commonly co-exists in minerals like zircon, presented a significant challenge. wikipedia.orgresearchgate.net Early industrial processes for producing ductile zirconium metal, such as the van Arkel-de Boer and Kroll processes, were developed to overcome contamination by elements like oxygen and nitrogen, which compromise the metal's mechanical properties. researchgate.net
Over the decades, significant research has focused on improving the chemical and physical properties of zirconium precursors for techniques like Metal Organic Chemical Vapor Deposition (MOCVD). ethz.ch While early efforts utilized compounds like four-coordinate tetrakis(dialkylamides), their high sensitivity to air and moisture prompted the design of new precursors with higher coordination numbers to enhance stability. ethz.ch The development of single-source precursors, which contain all necessary elements for the final material, marked a significant advancement, simplifying deposition processes. acs.org Zirconium nitrate itself has been identified as a valuable single-source precursor for zirconium dioxide films due to its volatility and decomposition at relatively low temperatures without introducing contaminants like hydrogen or fluorine. wikipedia.org
Current Research Paradigms and Strategic Importance of Zirconium Nitrate Pentahydrate in Materials Science and Catalysis
In contemporary research, this compound is of strategic importance, particularly in materials science and catalysis. Its role as a precursor is central to the sol-gel synthesis of advanced materials, including doped metal oxides and high-temperature ceramics. pubcompare.ai The compound's unique hydration structure is particularly beneficial in sol-gel processing, enabling innovations in areas like thermal barrier coatings. pubcompare.ai
In catalysis, this compound functions as a Lewis acid catalyst in various organic reactions and is a precursor for preparing zirconium-based catalysts. wikipedia.org For instance, it is used to create catalysts for processes such as the hydrogenation of carbon dioxide. The resulting zirconia (ZrO₂) from the decomposition of zirconium nitrate provides stable active sites that are crucial for catalytic activity. ontosight.ai The versatility of this compound also extends to the synthesis of nanomaterials, including zirconium nitrate nanoparticles, which are highly water-soluble and serve as precursors for ultra-high purity compounds. pubcompare.aiamericanelements.com
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
| Chemical Formula | Zr(NO₃)₄·5H₂O | |
| Molecular Weight | 429.32 g/mol | nih.gov |
| Appearance | White crystalline solid | chemicalbook.com |
| Solubility | Highly soluble in water and alcohol | wikipedia.orgchemicalbook.com |
| Refractive Index | 1.6 | wikipedia.org |
| Decomposition Temperature | 100 °C | nih.gov |
| Key Characteristic | Hygroscopic | chemicalbook.com |
Structure
2D Structure
Properties
IUPAC Name |
zirconium(4+);tetranitrate;pentahydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4NO3.5H2O.Zr/c4*2-1(3)4;;;;;;/h;;;;5*1H2;/q4*-1;;;;;;+4 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKDNDQLOWPOBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.[Zr+4] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H10N4O17Zr | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Methodologies for the Synthesis and Derivatization of Zirconium Nitrate Pentahydrate
Controlled Crystallization Techniques for Zirconium Nitrate (B79036) Pentahydrate
Controlled crystallization is fundamental to obtaining high-purity zirconium nitrate pentahydrate with a well-defined stoichiometry. The selection of precursors and the meticulous control of reaction conditions are essential to prevent the formation of less desirable species such as zirconyl nitrate trihydrate (ZrO(NO₃)₂·3H₂O). wikipedia.org
Dissolution of Zirconium Dioxide in Nitric Acid and Controlled Evaporation
ZrO₂ + 4HNO₃ + 4H₂O → Zr(NO₃)₄·5H₂O
The kinetics of zirconium dioxide dissolution in nitric acid are influenced by several factors, including temperature, acid concentration, and the solid-to-liquid ratio. Research into the dissolution kinetics has revealed that the process can exhibit a two-stage behavior, suggesting a surface reaction mechanism where the outer layer of the ZrO₂ particles dissolves at a different rate than the inner core. researchgate.netdeswater.com An increase in the temperature of the nitric acid solution enhances the rate of dissolution. researchgate.netdeswater.com The activation energy for this dissolution process has been determined to be 43.3 kJ/mol. researchgate.netdeswater.com
Following the complete dissolution of the zirconium dioxide, the solution is carefully evaporated. This step is critical, as excessive heating can lead to the decomposition of the desired product. The solution is typically concentrated by heating to dryness to yield the pentahydrate compound. wikipedia.orgchemicalbook.com
Reaction of Zirconium Tetrachloride with Dinitrogen Pentoxide Followed by Sublimation
For the synthesis of the anhydrous form of zirconium nitrate, a distinct pathway involving the reaction of zirconium tetrachloride (ZrCl₄) with dinitrogen pentoxide (N₂O₅) is employed. wikipedia.orgsciencemadness.org The reaction proceeds as follows:
ZrCl₄ + 4N₂O₅ → Zr(NO₃)₄ + 4ClNO₂
This method yields anhydrous zirconium nitrate, which can be further purified through sublimation under a vacuum. wikipedia.orgsciencemadness.org This purification technique is effective in removing contaminants, a notable one being nitronium pentanitratozirconate ((NO₂)Zr(NO₃)₅). wikipedia.orgsciencemadness.org While this process directly produces the anhydrous salt, it is a relevant advanced methodology in the broader context of preparing high-purity zirconium nitrate compounds.
Green Chemistry Approaches in this compound Synthesis and its Derivatives
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of inorganic compounds, aiming to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, reduced energy consumption, and the minimization of waste.
Aqueous Solution-Based Synthesis Methodologies
The synthesis of this compound through the dissolution of zirconium dioxide or zirconium hydroxide (B78521) in aqueous nitric acid can be considered a green chemistry approach due to the use of water as the primary solvent. researchgate.netchemicalbook.com This method avoids the use of hazardous organic solvents. The reaction of zirconium hydroxide with nitric acid is a common preparatory route. chemicalbook.com Another aqueous-based method involves reacting zirconium oxychloride with soda ash, followed by the dissolution of the resulting zirconium carbonate in nitric acid. chemicalbook.com The pH of the final solution is carefully controlled to be between 0.7 and 1.0. chemicalbook.com
The efficiency and greenness of this method are further enhanced by the ability to reuse the aqueous catalyst solution in some applications. For instance, after its use as a Lewis acid catalyst in aqueous media for organic synthesis, the zirconium nitrate solution can be recovered and reused in subsequent reaction runs.
Mechanochemical Synthesis Pathways (e.g., Ball Milling)
Mechanochemistry, which involves chemical transformations induced by mechanical energy, is emerging as a significant green chemistry technique. This solvent-free or low-solvent approach can lead to the formation of products with high yields and purity, often at room temperature, thus reducing energy consumption. nih.gov
While direct mechanochemical synthesis of this compound is not extensively documented, its use as a precursor in the mechanochemical synthesis of zirconium-based metal-organic frameworks (MOFs) highlights the potential of this pathway. acs.org In these syntheses, solid this compound is ground with organic linkers, sometimes with the addition of a small amount of liquid (liquid-assisted grinding), to produce highly crystalline MOFs. acs.orgnih.gov This demonstrates the reactivity of solid this compound under mechanical stress and suggests that similar solvent-free methods could be developed for its synthesis or derivatization, aligning with the principles of green chemistry. isca.me
Optimization of Synthesis Parameters for Enhanced Purity and Yield
The purity and yield of this compound are highly dependent on the precise control of various synthesis parameters. Key factors that must be optimized include the concentration of nitric acid, temperature, and the choice of crystallization solvent.
A critical parameter is the concentration of nitric acid. A high acid concentration is necessary to prevent the hydrolysis of the zirconium cation, which can lead to the formation of zirconyl nitrate (ZrO(NO₃)₂) or other basic salts. Research indicates that maintaining a nitric acid concentration in the range of 65-68% (w/w) is optimal for preventing hydrolysis and favoring the crystallization of pure Zr(NO₃)₄·5H₂O.
Temperature control during the evaporation and crystallization stages is also crucial. The evaporation temperature should be carefully managed to avoid thermal decomposition of the nitrate salt.
For further purification, recrystallization is an effective technique. The use of a mixed solvent system, such as a 3:1 ethanol/water mixture, can enhance the purity of the resulting crystals. Commercial samples of this compound may contain impurities like chloride ions, which can be removed by recrystallization in 65% nitric acid.
The following table summarizes key synthesis parameters and their impact on the final product:
| Parameter | Optimal Range | Impact on Product |
| Nitric Acid Concentration | 65-68% (w/w) | Prevents hydrolysis and formation of basic salts. |
| Evaporation Temperature | 80-90°C | Avoids thermal decomposition of the product. |
| Crystallization Solvent | Ethanol/Water (3:1) | Enhances the purity of the crystals during recrystallization. |
By carefully controlling these parameters, it is possible to synthesize this compound with high purity and yield, suitable for its demanding applications in materials science and catalysis.
Role of Excess Nitric Acid and Anhydrous Conditions
The synthesis of this compound, typically achieved by dissolving zirconium dioxide in nitric acid, is highly sensitive to reaction conditions. wikipedia.org The control of acidity and the exclusion of excess water are critical factors in preventing the formation of undesirable byproducts and ensuring the isolation of the pure pentahydrate compound.
The use of excess nitric acid is a key strategy to prevent the hydrolysis of the zirconium (IV) ion. In aqueous solutions with low acidity (<1 M HNO₃), the Zr⁴⁺ ion is prone to hydrolysis, which leads to the formation of zirconyl nitrate (ZrO(NO₃)₂) or colloidal zirconium hydroxide (Zr(OH)₄). Maintaining a high concentration of nitric acid (≥4 M HNO₃) stabilizes the Zr⁴⁺ ions in the solution, thereby inhibiting these hydrolysis reactions. The common synthesis route involves reacting zirconium oxide (ZrO₂) with concentrated nitric acid (HNO₃) and then carefully evaporating the solution to dryness to crystallize the pentahydrate product. wikipedia.org
Anhydrous or near-anhydrous conditions are equally important, particularly during the crystallization phase, to prevent hydrolysis. this compound is a hygroscopic substance, meaning it readily absorbs moisture from the atmosphere. chemicalbook.com Exposure to humidity can promote its degradation back to zirconyl nitrate or other colloidal suspensions. Therefore, synthesis and subsequent storage should be conducted in an environment with controlled humidity or under an inert atmosphere to maintain the compound's integrity.
| Nitric Acid Concentration | Predominant Zirconium Species | Outcome |
|---|---|---|
| High (≥4 M HNO₃) | Stable Zr⁴⁺ ions | Favors formation of pure Zr(NO₃)₄·5H₂O |
| Low (<1 M HNO₃) | ZrO²⁺ or colloidal Zr(OH)₄ | Leads to hydrolysis and formation of impurities like zirconyl nitrate |
Purification Techniques: Recrystallization and Sublimation
Achieving high purity is essential for the application of this compound in various fields. Commercial samples can contain residual impurities, such as chloride ions (Cl⁻) if ZrCl₄ precursors were used, or hydrolyzed ZrO²⁺ species. Two primary methods for the purification of zirconium nitrate are recrystallization and sublimation.
Recrystallization is a standard technique for purifying the pentahydrate form. This process involves dissolving the impure solid in a suitable solvent and then allowing the pure compound to crystallize out of the solution, leaving impurities behind. For this compound, recrystallization can be effectively performed using alcohol or a concentrated nitric acid solution. Recrystallization in 65% nitric acid is specifically noted as a method to validate purity and remove contaminants.
Sublimation is another purification technique, although it is more commonly associated with the anhydrous form, Zr(NO₃)₄. wikipedia.orgsciencemadness.org Sublimation involves the transition of a substance directly from the solid to the gas phase, followed by condensation back to a solid, leaving non-volatile impurities behind. iastate.edu Anhydrous zirconium nitrate is volatile and can be purified by sublimation in a vacuum. wikipedia.orgsciencemadness.org For instance, at 95 °C, it sublimes at a pressure of 0.2 mm of Hg. wikipedia.org While direct sublimation of the pentahydrate is challenging because it tends to decompose upon heating, the technique is relevant for purifying the anhydrous precursor. chemicalbook.comsciencemadness.org One potential contaminating substance that can be present is nitronium pentanitratozirconate ((NO₂)Zr(NO₃)₅). wikipedia.orgsciencemadness.org
| Technique | Principle | Applicability | Typical Impurities Removed |
|---|---|---|---|
| Recrystallization | Differences in solubility between the compound and impurities in a given solvent. | Directly applicable to Zr(NO₃)₄·5H₂O. | Soluble impurities, residual ions (e.g., Cl⁻), hydrolyzed species (e.g., ZrO²⁺). |
| Sublimation | Separation of a volatile solid from non-volatile impurities by heating to induce a solid-to-gas phase transition. wikipedia.orgsciencemadness.org | Primarily used for the anhydrous form, Zr(NO₃)₄. wikipedia.orgsciencemadness.org | Non-volatile contaminants, such as metal oxides and other salts. iastate.edu |
Fundamental Chemical Reactivity and Reaction Mechanisms of Zirconium Nitrate Pentahydrate
Hydrolysis and Condensation Pathways in Aqueous Systems
When dissolved in water, zirconium nitrate (B79036) pentahydrate undergoes extensive hydrolysis and condensation, a process fundamental to sol-gel synthesis methods. The high charge density of the Zr⁴⁺ ion polarizes the coordinated water molecules, leading to the release of protons and the formation of a highly acidic solution wikipedia.orgchemicalbook.com. These reactions are rapid and lead to the formation of various olated and oxolated zirconium species.
The hydrolysis of the [Zr(H₂O)ₙ]⁴⁺ cation is a complex process that results in the formation of various hydroxylated and oxygenated species. In aqueous solutions, the initial hydrolysis step leads to the formation of monomeric and then polymeric hydroxo complexes. As hydrolysis proceeds, these intermediates undergo condensation reactions, eliminating water to form Zr-O-Zr (oxo) or Zr-(OH)-Zr (ol) bridges.
At low nitric acid concentrations (<1 M), hydrolysis is significant and leads to the formation of zirconyl species, often represented as ZrO²⁺, or more accurately as polymeric cations like the tetramer, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ researchgate.net. Further hydrolysis and condensation can ultimately lead to the precipitation of amorphous zirconium hydroxide (B78521), Zr(OH)₄, also described as hydrous zirconia (ZrO₂·nH₂O) wikipedia.orgicm.edu.plresearchgate.net. The addition of a base, such as ammonium (B1175870) hydroxide, will readily precipitate zirconium hydroxide from an aqueous solution of zirconium nitrate wikipedia.org.
The pH of the aqueous solution is a critical parameter that dictates the specific hydrolysis products and the kinetics of their formation. The speciation of zirconium in solution is highly dependent on the acidity.
High Acidity (e.g., ≥4 M HNO₃): In strongly acidic conditions, hydrolysis is suppressed, and the zirconium exists predominantly as stable Zr⁴⁺ ions .
Low to Neutral pH (pH < 7.5): As the pH increases, hydrolysis and polymerization become more pronounced. In the vicinity of the isoelectric point (around pH 6.5), the zirconium hydroxide particles bear no charge and tend to coagulate, forming larger aggregates and potentially leading to gelation researchgate.net. The formation of Zr(OH)₄ is favored at a pH below 7.5 icm.edu.pl.
Alkaline pH (pH > 9): In basic conditions, different species such as ZrO(OH)₂ may form initially before converting to Zr(OH)₄ icm.edu.pl. Precipitation at pH values of 7 or higher can lead to products containing excess ammonium ions, which affects their subsequent thermal decomposition behavior researchgate.net.
The kinetics of these reactions are generally fast, often requiring rapid mixing techniques to study the initial stages of particle formation tennessee.edu. The pH not only influences the final product but also the size and morphology of the resulting particles researchgate.netelectrochemsci.org.
| pH Range | Dominant Zirconium Species | Observed Outcome |
| < 2 | Primarily stable Zr⁴⁺ ions | Hydrolysis is suppressed |
| 2 - 7 | Polymeric hydroxo/oxo species, e.g., [Zr₄(OH)₈]⁸⁺ | Formation of colloidal particles, potential for gelation |
| > 7 | Zirconium Hydroxide (Zr(OH)₄) | Precipitation of hydrous zirconium dioxide |
Ligand Exchange Dynamics Involving Nitrate Groups
In solution, the nitrate (NO₃⁻) groups and water molecules coordinated to the central zirconium atom can be substituted by other ligands. This ligand exchange is a key reaction in the synthesis of various zirconium compounds and materials. For instance, in nitric acid solutions, an excess of nitrate anions can facilitate the displacement of coordinated water molecules researchgate.net. The nitrate groups themselves can be replaced by other ions or molecules, such as phosphates or phosphonates, to form complexes like sodium zirconium phosphate (NZP) researchgate.net.
The coordination environment around the zirconium ion is flexible. In the complex cation [Zr(NO₃)₃(H₂O)₃]⁺, the zirconium atom is coordinated by three water molecules and three bidentate nitrate groups researchgate.net. However, in the presence of excess nitrate ions and a suitable counter-ion, complexes such as [Zr(NO₃)₅]⁻ can form, where the zirconium atom is coordinated by five bidentate nitrate groups, achieving a coordination number of 10 researchgate.net. This demonstrates the dynamic nature of the coordination sphere, where water and nitrate ligands can be exchanged depending on the chemical environment.
Thermal Decomposition Mechanisms of Zirconium Nitrate Pentahydrate
Heating this compound initiates a multi-stage decomposition process, culminating in the formation of zirconium dioxide (zirconia, ZrO₂). This process involves dehydration, denitration, and crystallization, with the specific intermediates and final zirconia phase depending on the heating rate and atmosphere wikipedia.orgcambridge.org.
Thermogravimetric analysis (TGA) reveals a stepwise mass loss corresponding to distinct decomposition events. While the exact sequence can vary with conditions, a general pathway is observed:
Dehydration: The initial mass loss corresponds to the removal of the five molecules of water of hydration (H₂O). This typically occurs in stages at relatively low temperatures.
Formation of Intermediates: Following dehydration, further heating leads to the decomposition of the nitrate groups. This is not a single-step process but involves the formation of intermediate zirconium hydroxide nitrates or oxide nitrates, such as Zr(OH)₂(NO₃)₂ or ZrO(NO₃)₂ cambridge.org.
| Temperature Range (°C) | Decomposition Step | Primary Products Evolved | Solid-State Product |
| < 150 | Dehydration | H₂O | Anhydrous or partially hydrated Zirconium Nitrate |
| 150 - 250 | Initial Denitration | H₂O, NOx | Zirconium Hydroxide/Oxide Nitrates |
| > 250 - 400 | Final Decomposition | NOx, O₂ | Amorphous ZrO₂ |
| > 400 | Crystallization | - | Crystalline ZrO₂ |
The final step in the thermal treatment is the crystallization of the amorphous zirconia into one of its stable polymorphs. Zirconia exists in three main crystalline phases: monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂) researchgate.net. The phase obtained from the decomposition of this compound is highly sensitive to the synthesis and treatment conditions.
Amorphous to Crystalline Transition: Amorphous zirconia typically forms at low temperatures (e.g., 200°C), with crystallization occurring at higher temperatures, often around 390-450°C cambridge.orgresearchgate.netresearchgate.net.
Phase Stabilization: The tetragonal phase is a high-temperature phase but can be stabilized at room temperature when the crystallite size is sufficiently small (nanoparticles) researchgate.net. The synthesis conditions, such as the pH of the initial hydrolysis, play a crucial role. For instance, at intermediate pH values (7-11), a mixture of monoclinic and tetragonal nanocrystallites may be produced, whereas low (2.6) or very high (14) pH can favor the formation of a single-phase monoclinic product electrochemsci.org.
Solvent Effects: The choice of solvent during precursor synthesis can also direct the final phase. Synthesis in water can lead to the thermodynamically more stable monoclinic zirconia, while alcoholic solvents like methanol may favor the retention of the tetragonal structure nih.gov.
Heating to higher temperatures (e.g., above 500-600°C) generally promotes the growth of crystallites and the transformation of any metastable tetragonal phase to the stable monoclinic phase researchgate.net.
Effect of Heating Rate on Decomposition Pathways
The thermal decomposition of this compound, like many kinetic events, is dependent on both temperature and time. The rate at which the compound is heated can influence the observed transition temperatures and potentially the decomposition pathway itself. This phenomenon is a key consideration in thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
General principles of thermal analysis indicate that for kinetic processes like decomposition, an increased heating rate will cause the transition to appear to occur at a higher temperature utah.edu. This is due to a combination of factors, including thermal lag within the sample and the inherent time-dependent nature of the chemical reactions involved utah.edu. The heat flow signal in DSC experiments is directly proportional to the heating rate, meaning a higher rate increases the signal but can sacrifice resolution by causing temperature lags and shifting transition temperatures utah.edu.
Table 1: General Principles of Heating Rate Effects on Thermal Decomposition
| Parameter | Effect of Increased Heating Rate | Rationale |
|---|---|---|
| Onset Temperature | Shifts to a higher temperature | Kinetic nature of decomposition; thermal lag between sensor and sample utah.edu. |
| Peak Temperature | Shifts to a higher temperature | Less time for the reaction to occur at any given temperature, requiring higher temperatures to reach maximum rate utah.edu. |
| Resolution | May decrease | Peaks for successive decomposition steps may merge, making them harder to distinguish. |
| Sensitivity | Increases | The rate of mass loss (in TGA) or heat flow (in DSC) is greater, leading to a stronger signal utah.edu. |
Oxidizing Properties and Redox Reactivity in Organic and Inorganic Synthesis
This compound is classified as a strong oxidizing agent. researchgate.netnih.gov This property is inherent to the nitrate groups within the compound. It is designated under UN number 2728 as a class 5.1 oxidizing substance, indicating it can cause or contribute to the combustion of other materials, usually by yielding oxygen researchgate.net. Due to this reactivity, it can form flammable or explosive mixtures when combined with combustible materials, alkyl esters, phosphorus, tin(II) chloride, or other reducing agents researchgate.netnih.govmdpi.com.
In the realm of synthetic chemistry, these oxidizing properties and the compound's ability to act as a source of Zr⁴⁺ (a Lewis acid) are well-utilized.
Inorganic Synthesis: In inorganic synthesis, the primary redox-related application of zirconium nitrate is as a precursor for the synthesis of zirconium dioxide (zirconia, ZrO₂). Upon heating, it decomposes, releasing nitrogen oxides and leaving behind zirconia researchgate.net. This decomposition is a key step in the preparation of zirconia-based catalysts, where the ZrO₂ domains provide stable active sites crucial for catalytic functions like CO₂ hydrogenation utah.edu.
Organic Synthesis: The reactivity of zirconium nitrate extends to organic synthesis, where it demonstrates unusual nitrating capabilities and serves as a Lewis acid catalyst.
Nitration of Aromatic Compounds: Anhydrous zirconium nitrate can be used to nitrate certain organic aromatic compounds. For instance, it nitrates quinoline to produce 3-nitroquinoline and 7-nitroquinoline, and pyridine is nitrated to 3-nitropyridine and 4-nitropyridine researchgate.netresearchgate.net.
Lewis Acid Catalysis: As a precursor for Zr⁴⁺ Lewis acids, it can facilitate reactions such as the regioselective ring-opening of epoxides. The catalytic activity is often initiated by thermal treatment to generate coordinatively unsaturated zirconium sites utah.edu. It can also be used as a Lewis acid catalyst in the formation of N-substituted pyrroles researchgate.netresearchgate.net.
Recent research has also explored the redox reactivity of more complex zirconium compounds where the ligand, rather than the d⁰ zirconium(IV) metal center, is redox-active. In these systems, the ligand can undergo two-electron oxidation, enabling the complex to participate in reactions like the catalytic disproportionation of 1,2-diphenylhydrazine to form aniline and azobenzene osti.gov.
Table 2: Redox Reactions Involving Zirconium Nitrate
| Reaction Type | Substrate(s) | Product(s) | Role of Zirconium Nitrate |
|---|---|---|---|
| Thermal Decomposition | Zr(NO₃)₄·5H₂O | ZrO₂ + NOx + H₂O | Zirconium source/oxidizer |
| Aromatic Nitration | Quinoline | 3-Nitroquinoline, 7-Nitroquinoline | Nitrating agent researchgate.netresearchgate.net |
| Aromatic Nitration | Pyridine | 3-Nitropyridine, 4-Nitropyridine | Nitrating agent researchgate.netresearchgate.net |
| Lewis Acid Catalysis | Epoxides | Ring-opened products | Precursor to Zr⁴⁺ Lewis acid utah.edu |
Solution-Phase Reactivity in Precursor Chemistry
This compound is highly valued in materials science as a water-soluble precursor for a wide range of zirconium-containing materials nih.govwikipedia.org. Its high solubility in water and alcohol makes it convenient for preparing solutions for various chemical processes researchgate.netresearchgate.net.
When dissolved in water, this compound forms an acidic solution researchgate.netresearchgate.net. The behavior of the zirconium ion in solution is highly dependent on the pH or acid concentration.
High Acidity (≥4 M HNO₃): In solutions with high nitric acid concentration, the Zr⁴⁺ ion can remain stable in solution without significant hydrolysis utah.edu.
Low Acidity (<1 M HNO₃): In less acidic or neutral solutions, hydrolysis occurs. This leads to the formation of zirconyl nitrate (ZrO(NO₃)₂) or colloidal zirconium hydroxide (Zr(OH)₄) utah.edu. The addition of a base, such as ammonium hydroxide, to an aqueous solution will cause the precipitation of zirconium hydroxide researchgate.net.
This solution-phase reactivity is fundamental to its application as a precursor in several synthesis techniques:
Precipitation/Coprecipitation: It is used as a source of zirconium to create other salts or to precipitate zirconium hydroxide, which can then be calcined to produce high-purity zirconia powders researchgate.net.
Sol-Gel Processing: Its solubility makes it a key precursor in sol-gel synthesis, enabling the creation of advanced ceramic materials and thermal barrier coatings wikipedia.org.
Catalyst Preparation: It is employed in the incipient wetness impregnation method to load ZrO₂ onto catalyst supports. The nitrate is dissolved, impregnated into the support, and then decomposed via calcination to create stable Lewis acid-base pairs (Zr⁴⁺-O²⁻) that are active in processes like CO₂ hydrogenation utah.edu.
Metal-Organic Frameworks (MOFs): Zirconium nitrate is used as the metal source in the aqueous, room-temperature synthesis of robust zirconium-based MOFs, such as UiO-66 analogues.
Chemical Vapor Deposition (CVD): The anhydrous form is volatile and decomposes above 100°C, allowing it to be used as a single-source precursor in CVD to deposit thin films of zirconia on substrates like silicon researchgate.net.
Table 3: Solution Behavior and Precursor Applications
| Condition/Process | Reactivity/Role of this compound | Resulting Product/Material |
|---|---|---|
| Dissolution in Water | Forms an acidic solution; hydrolysis can occur utah.eduresearchgate.net. | Aqueous Zr⁴⁺, [ZrO]²⁺, or Zr(OH)₄ depending on pH utah.edu. |
| Addition of Base | Precipitation of zirconium hydroxide researchgate.net. | Zirconium hydroxide (Zr(OH)₄) |
| Sol-Gel Synthesis | Acts as a soluble zirconium source for gel formation wikipedia.org. | Zirconia-based ceramics, coatings wikipedia.org. |
| MOF Synthesis | Serves as the metal node precursor in aqueous solution. | Zirconium-based MOFs (e.g., UiO-66-NO₂). |
| Catalyst Impregnation | Impregnated onto a support followed by calcination utah.edu. | Supported ZrO₂ catalysts utah.edu. |
Zirconium Nitrate Pentahydrate As a Precursor in Advanced Materials Science Research
Sol-Gel Processing of Zirconia-Based Materials
The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a colloidal solution (sol) into a gel-like network, which can then be processed to yield dense ceramics, porous frameworks, or thin films. Zirconium nitrate (B79036) pentahydrate is a commonly used precursor in these syntheses due to its solubility and reactivity.
Synthesis of Zirconia Nanoparticles and Nanostructures
Zirconium nitrate is frequently employed in the sol-gel and co-precipitation synthesis of zirconia (ZrO₂) nanoparticles. In the sol-gel method, the precursor is dissolved in a solvent, often with other reagents, to form a sol that undergoes hydrolysis and condensation reactions to form a gel. Subsequent heat treatment of the gel leads to the formation of zirconia nanoparticles. The physical properties, purity, and homogeneity of the resulting nanoparticles can be controlled at relatively low temperatures through this process.
In co-precipitation methods, an aqueous solution of a zirconium salt like zirconium nitrate is mixed with a precipitating agent, such as ammonium (B1175870) hydroxide (B78521) or potassium hydroxide, to induce the formation of zirconium hydroxide. This precipitate is then calcined to produce zirconia nanoparticles. Research has shown that parameters like the ratio of precursor to precipitating agent and the final calcination temperature significantly impact the morphology, crystal size, and degree of agglomeration of the resulting nanoparticles. For instance, higher calcination temperatures can lead to larger crystal sizes and increased agglomeration.
| Synthesis Method | Precursor(s) | Precipitating/Other Agent(s) | Key Findings |
| Sol-Gel | Zirconium Nitrate | Organic Additives (e.g., glucose, fructose) | Organic additives can control the shape and size of nanoparticles and prevent the transformation from the monoclinic to the tetragonal phase. |
| Co-precipitation | Zirconium Nitrate | Potassium Hydroxide (KOH) | The ratio of zirconium nitrate to KOH can be optimized to obtain crystalline, spherical zirconium oxide. |
| Co-precipitation | Zirconium Nitrate | - | Calcination temperature affects surface morphology, crystal size, and purity. Higher temperatures increase agglomeration and crystal size. |
Fabrication of Zirconia Thin Films and Coatings
The same sol-gel chemistry used for nanoparticle synthesis can be adapted to create zirconia thin films and coatings. By depositing the sol onto a substrate through techniques like dip-coating or spin-coating, a wet film is formed. Subsequent drying and heat treatment convert this film into a solid zirconia coating. Zirconia coatings are valued for their high-temperature resistance, wear resistance, and corrosion resistance, making them suitable for applications in aerospace and automotive industries. Zirconium nitrate serves as an effective precursor for these applications, enabling the formation of uniform and high-purity zirconia films.
Development of Porous Zirconia Frameworks
The sol-gel process is instrumental in developing porous zirconia frameworks, including metal-organic frameworks (MOFs). By carefully controlling the gelation and drying stages of the synthesis, it is possible to create materials with hierarchical pore structures. High reactant concentrations during synthesis can induce the formation of gels that, upon drying, yield monolithic materials with both micropores within the particles and mesopores between them. These porous structures are highly sought after for applications in catalysis and adsorption, where a large surface area is beneficial. While various zirconium sources can be used, the fundamental principles of sol-gel chemistry, for which zirconium nitrate is a suitable precursor, underpin the creation of these advanced porous materials.
Influence of Organic Additives and Sol-Gel Parameters on Material Properties
The properties of zirconia materials synthesized via the sol-gel method can be finely tuned by manipulating synthesis parameters and introducing organic additives.
Organic Additives: The addition of organic molecules can significantly alter the outcome of the synthesis. For example, using glucose and fructose (B13574) as organic additives can help control the shape and size of the resulting nanoparticles. These additives can act as capping agents, preventing agglomeration and influencing the crystal phase transition from tetragonal to monoclinic. Similarly, acetic acid can be used as a chelating agent, affecting the hydrolysis and condensation rates, which in turn influences the final material's characteristics.
Sol-Gel Parameters: Various process parameters have a profound impact on the final product.
pH: The pH of the hydrolysis medium affects the microstructure, morphology, and crystallinity of the zirconia powders.
Stirring Rate: The rate of stirring during sol formation can influence the crystallite size and density of the nanostructures. For instance, a specific stirring frequency can lead to the formation of phase-pure tetragonal ZrO₂ without requiring further heat treatment.
Temperature: Calcination temperature is a critical factor that influences the crystal phase, size, and surface area of the final zirconia product. Higher temperatures generally lead to the formation of the more stable monoclinic phase but can also reduce the material's surface area.
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are techniques used to produce high-quality, high-performance thin films. The choice of precursor is critical in these processes, as it must be volatile and decompose cleanly at the desired temperature.
Anhydrous Zirconium Nitrate as a Volatile, Carbon-Free Precursor
Anhydrous zirconium nitrate (Zr(NO₃)₄) is a valuable precursor for both CVD and ALD. researchgate.netumn.edu A key advantage of using anhydrous zirconium nitrate is that it is a single-source precursor, meaning it contains both the zirconium and the oxygen required to form zirconia (ZrO₂), eliminating the need for a separate oxygen source. researchgate.netwikipedia.org
Furthermore, it is a carbon-free and hydrogen-free precursor. researchgate.net This is highly advantageous as it prevents the contamination of the deposited film with carbon or hydrogen impurities, which can be a problem with metal-organic precursors. researchgate.net Anhydrous zirconium nitrate is volatile, sublimating at 95°C under a pressure of 0.2 mm Hg, and it decomposes at relatively low temperatures (above 100°C) to form zirconia. wikipedia.org This allows for the deposition of thin ZrO₂ films at substrate temperatures between 300 and 500°C, yielding polycrystalline, predominantly monoclinic zirconia films with compositions close to the ideal stoichiometry. researchgate.netwikipedia.org These characteristics make anhydrous zirconium nitrate a promising precursor for depositing high-k dielectric films for applications in microelectronics. researchgate.net
| Property | Value / Characteristic | Reference |
| Precursor Type | Anhydrous, single-source | researchgate.netwikipedia.org |
| Key Advantage | Carbon-free, hydrogen-free, chlorine-free | researchgate.net |
| Volatility | Sublimes at 95°C (0.2 mm Hg) | wikipedia.org |
| Decomposition Temperature | > 100°C | wikipedia.org |
| Deposition Temperature (CVD) | 300 - 500°C | researchgate.net |
| Resulting Film | Polycrystalline, monoclinic ZrO₂ | researchgate.net |
Deposition of Zirconium Oxide Films on Various Substrates
Zirconium nitrate and its hydrated forms are valued precursors for the deposition of zirconium dioxide (zirconia, ZrO₂) films, a material prized for its high dielectric constant, thermal stability, and chemical resistance. The volatility of zirconium nitrate allows for its use in chemical vapor deposition (CVD) processes. wikipedia.org It sublimes at 95°C under a pressure of 0.2 mm of Hg, enabling the deposition of zirconium dioxide onto substrates like silicon at temperatures as low as 285°C. wikipedia.org This single-source precursor approach is advantageous as it eliminates the need for mixing with other gases like oxygen and decomposes at a relatively low temperature, preventing contamination from elements such as hydrogen or fluorine. wikipedia.org
Spray pyrolysis is another technique employed for depositing ZrO₂ films from water-based precursor solutions. tuwien.at While various zirconium salts can be used, zirconyl nitrate hydrate (B1144303) is a viable option. researchgate.net This method has been used to deposit nanostructured ZrO₂ thin films on substrates including glass and transparent conductive oxides (TCOs) like fluorine-doped tin oxide (FTO) and tin-doped indium oxide (ITO). tuwien.at The process involves the atomization of the precursor solution, evaporation of the solvent, and a pyrolytic reaction that forms ZrO₂. tuwien.at Additionally, liquid-assisted plasma-enhanced chemical vapor deposition (LA-PECVD) has been demonstrated with zirconium oxynitrate, where the precursor solution is sprayed onto a surface and treated with plasma to form the coating. illinois.edu This method avoids issues of premature precursor decomposition that can occur with other techniques. illinois.edu
The nature and roughness of the substrate play a significant role in the formation and properties of the deposited zirconium oxide nanofilms. mdpi.com Studies have shown that the deposition of ZrO₂ is influenced by the substrate composition, with more homogenous films forming on aluminum alloys with higher copper content (like AA2024) compared to purer aluminum (AA1100). mdpi.com
Optimization of Deposition Parameters (Temperature, Pressure, Carrier Gas)
The quality, structure, and properties of zirconium oxide films are critically dependent on the optimization of deposition parameters. In chemical vapor deposition using zirconium nitrate, the substrate temperature is a key variable. For instance, deposition on silicon can be achieved at 285°C. wikipedia.org
In plasma-enhanced chemical vapor deposition (PECVD) using different precursors, a range of parameters are tested to achieve consistent results. For zirconia films deposited from zirconium acetylacetonate, a related organometallic precursor, optimal conditions were found to be a plasma power of 600 W, 20 LPM of air, and 1 LPM of N₂ as a carrier gas, resulting in a substrate temperature of approximately 260°C. illinois.edu For coatings deposited using zirconium oxynitrate via LA-PECVD, the stage velocity was a critical parameter influencing the surface composition of oxygen-containing species. illinois.edu
For reactive magnetron sputtering, another common deposition technique, parameters such as the partial pressure of helium gas are investigated to control the structural, optical, and wettability properties of the deposited films. researchgate.net The table below summarizes key deposition parameters for various techniques.
| Deposition Technique | Precursor | Substrate | Parameter | Value/Range | Effect/Observation | Reference |
|---|---|---|---|---|---|---|
| Chemical Vapor Deposition (CVD) | Zirconium Nitrate | Silicon | Sublimation Temperature | 95°C (at 0.2 mm Hg) | Enables precursor volatility. | wikipedia.org |
| Chemical Vapor Deposition (CVD) | Zirconium Nitrate | Silicon | Deposition Temperature | 285°C | Forms zirconium dioxide film. | wikipedia.org |
| Plasma Enhanced CVD (PECVD) | Zirconium Acetylacetonate | Aluminum | Plasma Power | 600 W | Achieved consistent results. | illinois.edu |
| Plasma Enhanced CVD (PECVD) | Zirconium Acetylacetonate | Aluminum | Carrier Gas (N₂) Flow | 1 LPM | Optimal for coating deposition. | illinois.edu |
| Liquid Assisted PECVD (LA-PECVD) | Zirconium Oxynitrate | Aluminum | Stage Velocity | 4 mm/s | Influences surface composition. | illinois.edu |
| Spray Pyrolysis | Zirconyl Chloride | Glass, FTO, ITO | Process Temperature | >200°C | Formation of amorphous ZrO₂. | tuwien.at |
Hydrothermal and Solvothermal Syntheses of Zirconium Compounds
Hydrothermal and solvothermal methods are widely utilized for the synthesis of crystalline zirconium compounds, particularly zirconium oxide nanostructures, from precursors like zirconyl nitrate hydrate. researchgate.netresearchgate.net These techniques involve heating the precursor solution in a sealed vessel (an autoclave), allowing the pressure and temperature to increase, which facilitates the crystallization of the desired material. researchgate.net
In a typical hydrothermal synthesis of ZrO₂ nanostructures, an aqueous solution of zirconyl nitrate hydrate is mixed with a mineralizer like sodium hydroxide. researchgate.net The resulting solution is sealed in a Teflon-lined autoclave and heated. researchgate.net Research has shown that the morphology and crystallinity of the resulting zirconia nanostructures are highly dependent on the synthesis conditions, such as temperature and reaction time. researchgate.net For example, studies have demonstrated that varying the temperature between 200°C and 250°C and the duration from 24 to 72 hours leads to the formation of different nanostructures, including nanorods and nanodiscs, all exhibiting a pure monoclinic phase. researchgate.net Microwave-assisted hydrothermal synthesis has also proven effective for producing nanoscaled ZrO₂ and yttria-stabilized zirconia (YSZ) particles, offering advantages of shorter reaction times and lower temperatures compared to conventional methods. core.ac.uk
| Precursor | Temperature (°C) | Time (h) | Resulting Nanostructure | Phase | Reference |
|---|---|---|---|---|---|
| Zirconyl Nitrate Hydrate | 200 | 24 | Agglomerated nanoparticles | Monoclinic | researchgate.net |
| Zirconyl Nitrate Hydrate | 200 | 72 | Self-assembled nanostructures | Monoclinic | researchgate.net |
| Zirconyl Nitrate Hydrate | 250 | 24 | Flat nanorods | Monoclinic | researchgate.net |
| Zirconyl Nitrate Hydrate | 250 | 48 | Nanodiscs | Monoclinic | researchgate.net |
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
Zirconium-based Metal-Organic Frameworks (Zr-MOFs) are a prominent class of materials known for their exceptional chemical and thermal stability. acs.orgmdpi.com Zirconium nitrate pentahydrate is frequently used as a zirconium salt precursor in the synthesis of these frameworks. acs.org The synthesis of Zr-MOFs, such as the UiO-66 type, involves the reaction of a zirconium salt with an organic linker, often a dicarboxylic acid, in a suitable solvent, sometimes with the addition of a modulator like acetic acid. acs.orgtechniumscience.com The choice of the zirconium precursor is a crucial factor that can influence the crystallinity, yield, and quality of the final MOF product. acs.org
Role of this compound as a Zirconium Source in UiO-Type MOFs
In the synthesis of UiO-type MOFs (University of Oslo), this compound serves as a key source of the Zr⁴⁺ ions that form the inorganic secondary building units (SBUs). acs.org The archetypal UiO-66 is constructed from hexanuclear zirconium clusters [Zr₆O₄(OH)₄]¹²⁺ linked by terephthalate (B1205515) ligands. mdpi.comgoogle.com
A "shake 'n bake" procedure, which involves grinding the zirconium salt and the organic linker with a small amount of acetic acid and water, has been investigated for UiO-66 synthesis. acs.org In a screening of different zirconium salts, including this compound, zirconium oxychloride octahydrate, and zirconium chloride, the nitrate precursor was found to afford materials with high yield and crystallinity. acs.org This highlights its effectiveness as a precursor for these specific synthesis conditions. The synthesis can be performed at room temperature or elevated temperatures (e.g., 120°C), with this compound providing high yields in both cases. acs.org
| Zirconium Salt Precursor | Synthesis Temperature | Yield (%) | Reference |
|---|---|---|---|
| Zr(NO₃)₄·5H₂O | Room Temperature | 92 | acs.org |
| Zr(NO₃)₄·5H₂O | 120°C | 93 | acs.org |
| ZrOCl₂·8H₂O | Room Temperature | 90 | acs.org |
| ZrCl₄ | Room Temperature | 85 | acs.org |
| ZrO(NO₃)₂·4H₂O | Room Temperature | 66 | acs.org |
| ZrO(NO₃)₂·4H₂O | 120°C | 90 | acs.org |
Mechanistic Aspects of MOF Formation from Zirconium Nitrate Precursors
The formation of UiO-66 and related MOFs is a self-assembly process that begins with the formation of the inorganic SBU, the [Zr₆O₄(OH)₄] cluster. ethz.chmdpi.com The presence of water is crucial for the formation of these specific oxo/hydroxo clusters. mdpi.com When using precursors like zirconium nitrate, the reaction environment, including the solvent and any modulators, dictates the kinetics of cluster formation and subsequent coordination with the organic linkers.
In solvothermal synthesis, the zirconium precursor and the linker are heated in a solvent like N,N-dimethylformamide (DMF). ethz.ch Modulators, such as acetic acid or other monocarboxylic acids, are often added. These modulators compete with the linker for coordination to the zirconium centers, which slows down the nucleation and growth process. This modulation helps to control the crystallinity and reduce defects in the final MOF structure. acs.org The acidity of the organic linkers has also been found to be a critical factor, influencing their reactivity and the quality of the resulting MOF. acs.org The mechanism involves the initial formation of Zr-oxo clusters, which then coordinate with the deprotonated linker molecules to assemble the extended three-dimensional framework. mdpi.com
Development of Zirconium-Based Ceramics and Composites
This compound and related nitrate compounds are important precursors for the production of advanced zirconium-based ceramics and composites. wikipedia.orgcore.ac.uk These materials, particularly zirconia (ZrO₂), are used in a wide range of applications, from thermal barrier coatings to dental implants, due to their excellent mechanical and thermal properties. core.ac.uk
A significant application is the synthesis of yttria-stabilized zirconia (YSZ), where yttrium is added to stabilize the cubic crystal structure of zirconia at room temperature, preventing cracking that occurs during phase transitions upon cooling. core.ac.uk Zirconium nitrate is used as the zirconium source, often in combination with yttrium nitrate, in hydrothermal or solvothermal processes to produce nano-particulate YSZ. core.ac.uk The use of microwave-assisted hydrothermal synthesis with these nitrate precursors allows for a rapid and efficient route to produce nanoscaled ceramic particles, which can facilitate faster sintering at lower temperatures. core.ac.uk The volatility of zirconium nitrate also makes it a suitable single-source precursor for creating zirconia coatings via chemical vapor deposition, as it decomposes cleanly to ZrO₂ at relatively low temperatures. wikipedia.org
Solution Combustion Synthesis of Zirconia Nanoparticles
Solution combustion synthesis (SCS) is a versatile and rapid method for producing a wide array of nanomaterials, including zirconia (ZrO₂) nanoparticles. This technique involves a self-sustaining exothermic reaction between an oxidizer, typically a metal nitrate like zirconyl nitrate, and an organic fuel. rsc.orgqu.edu.qa this compound is a preferred precursor in this process.
The process begins with the creation of a homogenous aqueous solution of zirconyl nitrate and a fuel. Common fuels include glycine (B1666218), urea, citric acid, and L-serine amino acid. rsc.orgacademie-sciences.fr This solution is then heated in a furnace preheated to a specific temperature, often around 400°C. rsc.org The heat initiates a rapid, self-sustaining combustion reaction, leading to the formation of voluminous, foamy, and crystalline zirconia nanopowders. academie-sciences.fr
The choice of fuel and the fuel-to-oxidant molar ratio significantly influence the characteristics of the resulting zirconia nanoparticles. academie-sciences.fr For instance, using glycine as a fuel with zirconyl nitrate has been shown to produce nanocrystalline tetragonal zirconia powders. academie-sciences.fr Thermodynamic modeling of this reaction indicates that increasing the glycine-to-zirconyl nitrate molar ratio leads to higher theoretical combustion temperatures and increased gas production, which in turn affects the powder's properties. academie-sciences.fr Research has shown that a fuel-lean precursor can yield a higher specific surface area, with one study reporting a value of 45.8 m²/g. researchgate.net
The morphology of the synthesized zirconia often presents as porous agglomerates. academie-sciences.frresearchgate.net The combustion process generates a large volume of gases, which helps in dissipating heat and limiting the growth of crystallites, thereby favoring the formation of nanoparticles. The resulting powders typically exhibit a high degree of crystallinity without the need for subsequent calcination. rsc.org
| Parameter | Influence on Zirconia Nanoparticle Synthesis | Example/Finding |
| Fuel Type | Affects reaction temperature, gas evolution, and final product morphology. | Glycine, urea, and citric acid are commonly used fuels. rsc.orgacademie-sciences.fr |
| Fuel-to-Oxidant Ratio | Controls the combustion temperature and the properties of the resulting powder. | Increasing the glycine:zirconyl nitrate ratio increases the theoretical combustion temperature. academie-sciences.fr |
| Combustion Temperature | Influences the crystallinity and phase of the zirconia nanoparticles. | A low-temperature combustion at 400°C can produce cubic zirconia nanoparticles. researchgate.net |
| Resulting Properties | Porous morphology, high surface area, and specific crystalline phases (e.g., tetragonal, cubic). | A specific surface area of 45.8 m²/g has been achieved. researchgate.net |
Internal Gelation Techniques for Microsphere Formation
The internal gelation process is a sophisticated method used to produce spherical particles of metal oxides, and it is particularly relevant for nuclear applications. This technique is advantageous for creating uniformly sized microspheres, which is crucial for applications like the fabrication of nuclear fuel elements. iaea.org Zirconium nitrate solutions, prepared from zirconyl nitrate, are a key component in the formation of zirconia-based microspheres. iaea.org
The fundamental principle of internal gelation involves preparing a chilled solution containing the metal salt (zirconium nitrate), a gelling agent (like hexamethylenetetramine - HMTA), and often a complexing agent or urea. This solution is then dispersed as droplets into a hot, immiscible medium, typically silicone oil. The heat triggers the decomposition of the gelling agent, leading to a uniform increase in the pH within the droplets. This internal release of a precipitating agent causes the metal hydroxide to precipitate homogeneously throughout the droplet, resulting in the formation of solid, spherical gel particles.
Recent advancements have combined the internal gelation process with microfluidic devices, such as co-axial capillaries, to achieve monodisperse zirconia ceramic microspheres. researchgate.net This combination allows for precise control over the size of the droplets, leading to the production of microspheres with a narrow size distribution. researchgate.net For the synthesis of zirconium nitride microspheres, carbon black is often incorporated into the initial sol. researchgate.netnih.gov The stability of this sol is temperature-dependent, with lower temperatures generally providing a longer stable time for casting the liquid spheres. researchgate.net Following gelation, the microspheres are typically washed, dried, and then subjected to a nitridation process to convert the zirconia to zirconium nitride. researchgate.netnih.gov
| Process Step | Description | Key Parameters |
| Solution Preparation | A cooled aqueous solution of zirconium nitrate, a gelling agent (e.g., HMTA), and other additives is prepared. iaea.org | Concentration of zirconium nitrate, type and concentration of gelling agent. |
| Droplet Formation | The solution is dispersed as droplets into a hot, immiscible liquid. | Droplet size, temperature of the hot medium. |
| Gelation | Heat causes the internal release of a precipitating agent, leading to solidification of the droplets into spherical gel particles. iaea.org | Rate of heating, pH change. |
| Post-Processing | The gelled microspheres are washed, dried, and may undergo further thermal treatment like nitridation. researchgate.netnih.gov | Washing solution, drying temperature, nitridation atmosphere and temperature. |
Preparation of Mixed-Metal Oxides (e.g., CeO₂-ZrO₂, ZrO₂-SiO₂)
This compound is a vital precursor in the synthesis of mixed-metal oxides, which often exhibit enhanced properties compared to their single-component counterparts. Ceria-zirconia (CeO₂-ZrO₂) and zirconia-silica (ZrO₂-SiO₂) are two prominent examples with significant industrial applications.
Ceria-Zirconia (CeO₂-ZrO₂) Mixed Oxides:
These materials are extensively used in catalysis, particularly in three-way catalysts for automotive exhaust gas treatment, due to their high oxygen storage capacity and thermal stability. kiche.or.krrsc.org Various synthesis methods are employed to produce CeO₂-ZrO₂ powders, including co-precipitation, sol-gel, hydrothermal synthesis, and solution combustion. kiche.or.kr
In a typical co-precipitation method, aqueous solutions of cerium nitrate and a zirconium salt (like zirconium oxynitrate derived from zirconium nitrate) are mixed in the desired molar ratio. kiche.or.kr A precipitating agent, such as ammonia, is then added to induce the simultaneous precipitation of the cerium and zirconium hydroxides. The resulting hydrogel is aged, washed, dried, and finally calcined to form the mixed oxide. The calcination conditions, including temperature and atmosphere, play a crucial role in determining the final properties, such as surface area and crystal structure. kiche.or.kr For instance, calcination in a flowing nitrogen atmosphere has been shown to produce CeO₂-ZrO₂ nanocrystals that are resistant to sintering at high temperatures. kiche.or.kr The incorporation of zirconium into the ceria lattice generally leads to a cubic or tetragonal crystal structure, indicating a high degree of homogeneity. kiche.or.kr
Zirconia-Silica (ZrO₂-SiO₂) Mixed Oxides:
Zirconia-silica mixed oxides are of interest for applications in catalysis and as thermal barrier coatings, owing to their chemical and thermal stability. scielo.br The sol-gel method is a common route for their synthesis, often utilizing zirconyl nitrate and a silica (B1680970) precursor like tetraethoxysilane (TEOS). researchgate.net
The synthesis can involve the hydrolysis and condensation of the precursors in an alcohol-water mixture. researchgate.net The presence of Zr–O–Si hetero-linkages in the resulting gel network can significantly hinder the crystallization of zirconia, leading to materials that remain amorphous even at high calcination temperatures. researchgate.net This molecular-level mixing can generate strong acid sites, making these materials effective catalysts for reactions such as the polymerization of tetrahydrofuran. researchgate.net The properties of the final ZrO₂-SiO₂ mixed oxide, including its acidity and porous structure, can be tailored by adjusting the synthesis parameters. scielo.brresearchgate.net
| Mixed Oxide | Synthesis Method | Precursors | Key Findings |
| CeO₂-ZrO₂ | Co-precipitation | Cerium nitrate, Zirconium oxynitrate | High surface area and thermal stability can be achieved. kiche.or.kr The crystal structure is typically cubic or tetragonal. kiche.or.kr |
| ZrO₂-SiO₂ | Sol-gel | Zirconyl nitrate, Tetraethoxysilane (TEOS) | Formation of Zr–O–Si bonds retards ZrO₂ crystallization. researchgate.net The material can exhibit significant Brønsted and Lewis acidity. researchgate.net |
Catalytic Applications and Mechanistic Insights Involving Zirconium Nitrate Pentahydrate Derived Materials
Heterogeneous Catalysis with Zirconia-Supported Catalysts
Zirconia-supported catalysts, often prepared using zirconium nitrate (B79036) pentahydrate, are integral to numerous industrial processes. The surface of zirconium oxide is known to be catalytically active in oxidation, reduction, and acid-base catalyzed reactions. The versatility of ZrO₂ allows it to act as either an active catalytic phase or as a support for other catalytically active metals. ifmo.ru
Zirconium compounds, derived from precursors like zirconium nitrate, are recognized for their Lewis acidic behavior, which underpins their high catalytic performance in various organic transformations. researchgate.net Zirconia itself is an interesting support material due to its mild Lewis acidity. researchgate.net This acidic nature can be further enhanced. For instance, modifying zirconia with sulfate ions can create highly acidic or superacidic catalysts capable of facilitating reactions like alkylation, acylation, and esterification.
Conversely, the basicity of zirconia can be augmented by modification with alkali promoters. ifmo.ru A novel solid superbase can be derived from zirconia-supported potassium nitrate, demonstrating a base strength of H_ = 27.0, which is characteristic of superbases. vt.edu This bifunctional acid-base character allows zirconia to catalyze a wide array of reactions. Zirconium nitrate itself can act as a water-tolerant Lewis acid catalyst, a significant advantage for conducting reactions in aqueous media, which aligns with greener chemistry principles. nih.govacs.org This property is particularly useful in the synthesis of complex organic molecules. nih.gov For example, zirconyl nitrate has been effectively used as a reusable solid Lewis acid catalyst for the synthesis of benzimidazole derivatives.
Table 1: Examples of Acid-Base Catalysis using Zirconium-Based Catalysts
| Catalyst | Reactants | Product | Reaction Type | Reference |
|---|---|---|---|---|
| Zirconium Nitrate | 4-hydroxyproline and isatin derivatives | 3-(1H-pyrrol-1-yl)indolin-2-one derivatives | Lewis Acid Catalysis | nih.gov |
| Zirconyl Nitrate | o-phenylenediamines and aromatic carboxylic acids/aldehydes | Substituted benzimidazoles | Lewis Acid Catalysis | |
| Sulfated Zirconia | Toluene | Nitrotoluene | Solid Acid Catalysis |
Zirconia-based materials are pivotal in key oxidation and reduction reactions. In the realm of green chemistry, the hydrogenation of carbon dioxide (CO₂) into valuable chemicals and fuels is a significant area of research. Metal/zirconia catalysts have garnered considerable interest for this purpose. mdpi.comacs.org Zirconia acts as a support for active metals like copper, silver, nickel, and rhodium. mdpi.comnih.gov The catalytic behavior is strongly influenced by the active metal and the interface between the metal and the zirconia support. mdpi.com For instance, in bifunctional catalysts, ZrO₂ domains derived from zirconium nitrate precursors help stabilize Lewis acid-base pairs that adsorb and activate CO₂, enhancing selectivity towards products like methanol or methane. mdpi.comresearchgate.net
Zirconium nitrate and its derivatives are also employed in nitration reactions. Anhydrous zirconium nitrate can nitrate certain aromatic organic compounds; for example, it nitrates pyridine to 3-nitropyridine and 4-nitropyridine. researchgate.netnih.gov Modified zirconia, such as sulfated zirconia, has been developed as an eco-friendly solid acid catalyst for the nitration of toluene, offering an alternative to the corrosive nitric acid-sulfuric acid mixtures traditionally used. Zirconyl nitrate has also been demonstrated as an effective reagent for the nitration of phenol and its derivatives with high regioselectivity at room temperature. osaka-u.ac.jp
Table 2: Performance of Zirconia-Supported Catalysts in Reduction and Oxidation Reactions
| Catalyst | Reaction | Key Findings | Reference |
|---|---|---|---|
| Cu/ZrO₂ | CO₂ Hydrogenation | Zirconia enhances the methanol production rate and selectivity. | researchgate.net |
| Ni/10ZrO₂+Al₂O₃ | CO₂ Methanation | Achieves ~80% CO₂ conversion and 70% methane yield. | researchgate.net |
| Anhydrous Zr(NO₃)₄ | Nitration of Pyridine | Yields 3-nitropyridine and 4-nitropyridine. | researchgate.netnih.gov |
| Sulfated Zirconia-Ceria | Nitration of Toluene | Acts as an effective and eco-friendly solid acid catalyst. |
Zirconium nitrate has proven to be a valuable Lewis acid catalyst for various organic transformations, notably in the synthesis of heterocyclic compounds. researchgate.netnih.gov One prominent example is its use in the formation of N-substituted pyrroles. nih.govacs.org It efficiently catalyzes the condensation reaction between amines and 2,5-hexanedione via the Paal-Knorr synthesis. The use of zirconium nitrate as a water-tolerant Lewis acid allows for these syntheses to be conducted in aqueous media, presenting a greener alternative to conventional methods that require hazardous organic solvents. nih.govnih.gov This approach is distinguished by its operational simplicity, high yields, and short reaction times.
Beyond pyrrole synthesis, zirconium-based catalysts are active in a wide range of other organic reactions. These include Michael additions, Aldol reactions, and various rearrangement reactions such as Ferrier and Beckmann rearrangements. The catalytic activity of zirconium compounds stems from their strong coordination ability and Lewis acidic nature. researchgate.net
Table 3: Zirconium Nitrate in the Synthesis of N-Substituted Pyrroles
| Amine Reactant | Catalyst | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Aniline | Zr(NO₃)₄ | Aqueous media | High | nih.gov |
| Primary Amines | Zirconium Chloride | Ultrasound, Solvent-free | Good to Excellent |
Photocatalysis and Electrocatalysis with Zirconium-Based Materials
Materials derived from zirconium nitrate precursors, such as zirconium dioxide (ZrO₂) and zirconium-based metal-organic frameworks (Zr-MOFs), are emerging as highly promising candidates for photocatalysis and electrocatalysis. researchgate.net
In photocatalysis, ZrO₂ is recognized for its suitable bandgap, stability, and low cost. vt.edu However, its efficiency can be limited by a high recombination rate of photogenerated electron-hole pairs. vt.edu To overcome this, ZrO₂ is often modified, for example by coupling with other oxides like TiO₂, to create composite materials with enhanced charge separation. Zr-MOFs, such as the UiO-66 series, show great potential in photocatalytic applications like CO₂ reduction to fuels (e.g., methane, methanol) and degradation of organic pollutants, owing to their high stability, large surface area, and tunable structures. nih.govnih.gov These materials can absorb light energy to generate electron-hole pairs, which then drive redox reactions. researchgate.net
In electrocatalysis, the exceptional chemical stability of Zr-MOFs makes them attractive for various applications, including the hydrogen evolution reaction (HER) and oxygen evolution reaction (OER). researchgate.net Zirconium oxynitride (ZrOxNy), which can be synthesized from zirconium-containing precursors, has shown high activity for the oxygen reduction reaction (ORR) at fuel cell cathodes. Furthermore, thin films of transition-metal-doped zirconia, prepared from novel precursor cages, have demonstrated activity for electrochemical water oxidation. osaka-u.ac.jp The porous framework of Zr-MOFs can serve as the active electrocatalyst itself or as a scaffold to enhance the performance of other electrocatalytic materials.
Catalyst Design and Engineering Principles Employing Zirconium Nitrate Pentahydrate Precursors
This compound is a versatile precursor for the rational design and engineering of zirconium-based catalysts with tailored properties. mdpi.com Various synthesis methods utilize this precursor to control the final catalyst's structure, morphology, and chemical properties.
Common synthesis techniques include:
Impregnation: This method is used to prepare supported catalysts, where a solution of zirconium nitrate is used to impregnate a support material like alumina or silica (B1680970). researchgate.netresearchgate.net Subsequent calcination (thermal treatment) decomposes the nitrate to form zirconia nanoparticles dispersed on the support.
Hydrolysis and Precipitation: These wet-chemical methods involve the transformation of the soluble zirconium nitrate into an insoluble hydroxide (B78521) or hydrous oxide by changing the pH, followed by calcination to obtain zirconia powders.
Combustion Synthesis: In this low-temperature method, zirconium nitrate is mixed with a fuel (e.g., glycine (B1666218), citric acid) and ignited. The exothermic reaction rapidly produces crystalline zirconia nanopowders. mdpi.com
Key engineering principles involve controlling synthesis parameters to tune the catalyst's properties. For example, the calcination temperature significantly impacts the crystal phase and surface area of the resulting zirconia. mdpi.com Lower temperatures often yield the metastable tetragonal phase, which can be desirable for certain catalytic applications, while higher temperatures favor the stable monoclinic phase. mdpi.com The choice of fuel in combustion synthesis can control the exothermicity of the reaction and influence particle size. mdpi.com By carefully selecting the synthesis method and controlling parameters like pH, temperature, and additives, materials with specific surface areas, pore sizes, crystal structures, and acidic/basic properties can be engineered for optimal performance in targeted catalytic applications. mdpi.com
Theoretical and Computational Investigations of Zirconium Nitrate Pentahydrate Systems
Quantum Chemical Studies on Zirconium-Nitrate Bonding and Reactivity
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the intricate bonding between zirconium and nitrate (B79036) ligands. These investigations reveal that zirconium(IV) can exhibit high coordination numbers, profoundly influencing the geometry and reactivity of its complexes.
Research has characterized several zirconium(IV) nitrate complexes, revealing diverse coordination environments. researchgate.netresearchgate.net For instance, in the complex cation [Zr(NO₃)₃(H₂O)₃]⁺, the zirconium atom is coordinated by three water molecules and three bidentate nitrate groups, where each nitrate ligand binds to the zirconium center through two oxygen atoms. researchgate.netresearchgate.net This results in a coordination number of nine, with the coordination polyhedron best described as a tricapped trigonal prism. researchgate.netresearchgate.net In other anionic complexes, such as [Zr(NO₃)₅]⁻, the zirconium atom is coordinated by five bidentate nitrate groups, leading to an even higher coordination number of ten, with a bicapped square antiprism geometry. researchgate.netresearchgate.netwikipedia.org
DFT calculations further explore the electronic states and reactivity of these complexes. tandfonline.comresearchgate.net Studies on the interaction of zirconium nitrate with various ligands, such as amyl phosphates, show that the formation of these complexes leads to significant deformation of the pristine metal nitrate structure. researchgate.net Energy Decomposition Analysis indicates that this deformation can account for substantial energy changes, on the order of 43-62 kcal/mol, depending on the stoichiometry of the complex. researchgate.net Such computational analyses highlight the high responsiveness of zirconium nitrate to its external ligand environment. researchgate.net
| Zirconium Nitrate Complex | Coordination Number of Zr(IV) | Coordination Geometry | Ligands |
|---|---|---|---|
| [Zr(NO₃)₃(H₂O)₃]⁺ | 9 | Tricapped trigonal prism | 3x Bidentate NO₃⁻, 3x H₂O |
| [Zr(NO₃)₅]⁻ | 10 | Bicapped square antiprism | 5x Bidentate NO₃⁻ |
Molecular Dynamics Simulations of Hydrolysis and Condensation Processes
In aqueous solutions, zirconium nitrate undergoes complex hydrolysis and condensation reactions, leading to the formation of various polynuclear oxo- and hydroxo-bridged clusters. Molecular Dynamics (MD) simulations are a powerful technique for studying the dynamics of these processes, providing a realistic sampling of the solvent environment and thermal fluctuations that are often neglected in static quantum chemical calculations. nih.govlbl.gov
MD simulations have been used to investigate the stability of Zr⁴⁺ complexes in water. nih.gov These studies show that the Zr⁴⁺ ion is heavily solvated, and upon hydrolysis, it polymerizes to form clusters. nih.govlbl.gov At low pH, the dominant species is the tetranuclear cluster, [Zr₄(μ₂-OH)₈(H₂O)₁₆]⁸⁺. lbl.gov This tetramer can further aggregate to form an octameric species under certain conditions. lbl.gov
Car-Parrinello MD simulations have been employed to determine the structural characteristics and aqueous solution dynamics of the smallest possible zirconium(IV) cluster species, the dimer and trimer. These simulations have identified a stable structural motif, the Zr(OH)₂Zr bridging unit, as a fundamental building block for larger zirconium polymers. The coordination number of the zirconium ions in these small clusters is typically 7 or 8.
| Zirconium Hydrolysis Species | Dominant pH Range | Key Structural Features |
|---|---|---|
| Dimer/Trimer | Very Low pH | Contains Zr(OH)₂Zr bridging units |
| [Zr₄(μ₂-OH)₈(H₂O)₁₆]⁸⁺ (Tetramer) | Low pH | Dominant cluster in acidic solutions |
| Octamer | Slightly less acidic conditions | Forms from the stacking of two tetramers |
Density Functional Theory (DFT) Applications in Predicting Material Properties of Derived Structures
Zirconium nitrate pentahydrate is a common precursor for the synthesis of various zirconium-based materials, most notably zirconium dioxide (ZrO₂) and metal-organic frameworks (MOFs). semanticscholar.orgresearchgate.net Density Functional Theory (DFT) is extensively used to predict the thermodynamic stability and properties of these derived materials, guiding synthetic strategies.
DFT calculations can accurately predict thermodynamic properties such as hydrolysis Gibbs free energies, which are crucial for understanding the stability of different zirconium species in aqueous solution and predicting the conditions under which they will precipitate to form solid phases like ZrO₂. lbl.gov For instance, DFT has been used to investigate the thermodynamic stability of the hypothetical hexanuclear cluster [Zr₆O₄(OH)₄(H₂O)₂₄]¹²⁺ relative to the experimentally observed tetramer and solid zirconia phases. lbl.gov
Furthermore, DFT is applied to understand how the choice of precursor, including zirconyl nitrate, impacts the final properties of materials like MOF-808. semanticscholar.org While experimental results show that precursors with structural water can lead to increased amorphicity, DFT can probe the underlying energetic reasons for these observations. semanticscholar.org In the context of catalysis, DFT calculations have been used to study the nitrate reduction reaction on Zr-doped TiO₂ surfaces, showing that Zr doping can effectively lower the Gibbs free energy for nitrate adsorption, a key step in the reaction. mdpi.com This demonstrates the power of DFT in predicting how zirconium-containing structures will perform in specific applications.
Modeling of Growth Mechanisms in Materials Synthesis (e.g., thin films, nanoparticles)
Understanding the growth mechanisms of materials from zirconium nitrate precursors is critical for controlling the morphology and properties of the final product, such as thin films and nanoparticles. Computational models, ranging from atomistic to continuum scales, are employed to simulate these complex processes.
For thin film deposition, techniques like Atomic Layer Deposition (ALD) and Pulsed Laser Deposition (PLD) are often modeled to understand the kinetics of film growth. mdpi.comresearchgate.net Kinetic Monte Carlo (KMC) models, with energy parameters derived from DFT calculations, can simulate the ALD process of ZrO₂ growth from metal chlorides and water. researchgate.net These models can explain experimental observations such as the temperature dependence of the film growth rate and residual chlorine concentration, attributing these effects to factors like surface dehydroxylation and steric repulsion. researchgate.net
Dynamical collision cascade models have been used to describe the ion-assisted growth of zirconium oxide films, predicting the evolution of atomic densities and stoichiometry near the surface. aps.org For nanoparticle synthesis, models can help understand how parameters like pH and precursor type influence the final crystal structure of zirconia. Hydrolysis and precipitation from zirconyl nitrate solutions can be modeled to predict particle characteristics, with different conditions favoring the formation of monoclinic or tetragonal ZrO₂ phases. These simulations are crucial for optimizing synthesis parameters to achieve materials with desired properties. mdpi.comresearcher.life
| Modeling Technique | Application in Materials Synthesis | Key Insights Provided |
|---|---|---|
| Kinetic Monte Carlo (KMC) | Atomic Layer Deposition (ALD) of ZrO₂ thin films | Explains temperature dependence of growth rate and film composition. researchgate.net |
| Dynamical Collision Cascade Model | Ion-assisted growth of ZrO₂ thin films | Predicts surface atomic density, stoichiometry, and densification. aps.org |
| Continuum Models | Pulsed Laser Deposition (PLD) of Zr thin films | Simulates overall growth mechanisms and agrees with experimental morphology. mdpi.com |
Advanced Spectroscopic and Diffraction Methodologies for Investigating Zirconium Nitrate Pentahydrate Chemistry
X-ray Diffraction (XRD) for Phase Identification and Crystallinity Analysis of Derived Materials
X-ray Diffraction (XRD) is a powerful and non-destructive technique used to identify the crystalline phases and determine the degree of crystallinity of materials derived from zirconium nitrate (B79036) pentahydrate, most notably zirconium dioxide (zirconia, ZrO₂). forcetechnology.commalvernpanalytical.com When zirconium nitrate pentahydrate is thermally decomposed, it typically transforms into zirconia. Zirconia can exist in several polymorphic forms, primarily monoclinic (m-ZrO₂), tetragonal (t-ZrO₂), and cubic (c-ZrO₂), each possessing distinct physical and chemical properties. griffith.edu.au
XRD analysis allows for the unambiguous identification of these phases by comparing the diffraction pattern of the synthesized material with standard patterns from databases like the Joint Committee on Powder Diffraction Standards (JCPDS). forcetechnology.comresearchgate.net The position and intensity of the diffraction peaks are unique to each crystalline phase. For instance, the monoclinic phase of zirconia is stable at room temperature, while the tetragonal and cubic phases are typically stable at higher temperatures. griffith.edu.au However, the synthesis conditions, including the nature of the starting zirconium salt, can influence the phase formation; for example, the use of zirconium nitrate can sometimes lead to the formation of the tetragonal phase at lower temperatures. researchgate.net
Furthermore, XRD is instrumental in quantifying the degree of crystallinity of a sample. Materials can range from fully amorphous (lacking long-range atomic order), which produces a broad halo in the XRD pattern, to highly crystalline, which results in sharp, well-defined diffraction peaks. utah.edu The percentage of crystallinity can be estimated by comparing the integrated area of the crystalline peaks to the total area under the diffractogram, which includes the amorphous halo. utah.eduyoutube.com This analysis is critical as the crystallinity of zirconia nanoparticles, for example, can significantly impact their catalytic and mechanical properties. nih.gov
Table 1: Common Zirconia Phases Identified by XRD
| Crystalline Phase | Crystal System | Key Diffraction Peaks (2θ) |
| Monoclinic ZrO₂ | Monoclinic | ~28.2°, ~31.5° |
| Tetragonal ZrO₂ | Tetragonal | ~30.2°, ~50.4°, ~60.2° |
| Cubic ZrO₂ | Cubic | ~30.1°, ~34.9°, ~50.2° |
Note: Peak positions can vary slightly depending on experimental conditions and sample preparation.
Fourier Transform Infrared Spectroscopy (FTIR) and Raman Spectroscopy for Chemical Bonding Analysis
Vibrational spectroscopy techniques, namely Fourier Transform Infrared (FTIR) and Raman spectroscopy, are indispensable for analyzing the chemical bonds present in this compound and its derivatives. thermofisher.comuha.fr These complementary techniques probe the vibrational modes of molecules and provide a spectral "fingerprint" that allows for the identification of functional groups. thermofisher.com
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations such as stretching and bending. thermofisher.com In the context of this compound, FTIR can identify the characteristic vibrational bands of the nitrate groups (NO₃⁻) and water molecules (H₂O). The presence of coordinated water and nitrate ligands can be confirmed by specific absorption peaks. Upon thermal decomposition to zirconia, FTIR spectra show the disappearance of the nitrate and water bands and the emergence of characteristic Zr-O vibrational modes. researchgate.net
Raman spectroscopy, on the other hand, involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. thermofisher.com The frequency shifts in the scattered light correspond to the vibrational modes of the molecules. Raman spectroscopy is particularly effective for distinguishing between the different polymorphs of zirconia (monoclinic, tetragonal, and cubic), as each phase has a unique set of Raman-active vibrational modes. researchgate.netunl.edu This makes it a valuable tool for phase identification, often used in conjunction with XRD. unl.edu
Table 2: Characteristic Vibrational Frequencies for Zirconium Compounds
| Functional Group / Compound | Technique | Characteristic Peak Position (cm⁻¹) | Vibrational Mode |
| Nitrate (NO₃⁻) | FTIR/Raman | ~1380, ~1030, ~815 | N-O stretching and bending |
| Water (H₂O) | FTIR | ~3400 (broad), ~1630 | O-H stretching, H-O-H bending |
| Monoclinic ZrO₂ | Raman | ~181, ~192, ~335, ~348, ~476, ~615, ~638 | Zr-O lattice vibrations |
| Tetragonal ZrO₂ | Raman | ~148, ~268, ~320, ~465, ~610, ~645 | Zr-O lattice vibrations |
X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation State Determination
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. mdpi.com In the study of this compound and its derived materials, XPS is crucial for confirming the presence of zirconium, oxygen, and nitrogen, and for determining the oxidation state of zirconium.
The analysis involves irradiating the sample with a beam of X-rays, which causes the emission of core-level electrons. The binding energy of these emitted electrons is characteristic of the element and its chemical environment. For zirconium compounds, the Zr 3d core level spectrum is of particular interest. The binding energy of the Zr 3d₅/₂ peak for zirconium in the +4 oxidation state, as expected in zirconium nitrate and zirconia, is typically found around 182-183 eV. researchgate.netxpsfitting.com XPS can confirm that the +4 oxidation state is maintained during the transformation from the nitrate precursor to the oxide. researchgate.net Furthermore, high-resolution scans of the O 1s and N 1s regions can provide detailed information about the bonding environments of oxygen (e.g., in Zr-O, Zr-OH, or nitrate) and nitrogen.
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Thermal Stability and Decomposition Studies
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to study the thermal stability and decomposition behavior of materials as a function of temperature. cet-science.comuni-siegen.de
TGA measures the change in mass of a sample as it is heated at a constant rate. uni-siegen.de For this compound, the TGA curve typically shows a multi-step decomposition process. The initial weight loss is attributed to the removal of water of hydration (dehydration). rsisinternational.org Subsequent weight loss at higher temperatures corresponds to the decomposition of the nitrate groups, releasing nitrogen oxides and oxygen, ultimately leading to the formation of stable zirconium dioxide. researchgate.netresearchgate.net
DTA measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. uni-siegen.de The DTA curve reveals thermal events such as phase transitions, melting, and decomposition, which appear as endothermic (heat absorbing) or exothermic (heat releasing) peaks. The dehydration of this compound is an endothermic process, while the decomposition of the anhydrous nitrate can show exothermic behavior leading to the crystallization of zirconia. researchgate.netabo.fi Combining TGA and DTA provides a comprehensive understanding of the thermal decomposition pathway, identifying the temperature ranges for dehydration, denitration, and oxide formation. uni-siegen.deosti.gov
Table 3: Typical Thermal Decomposition Stages of this compound
| Temperature Range (°C) | Technique | Observed Event | Mass Loss (%) |
| ~100 - 250 | TGA/DTA | Dehydration (loss of H₂O) | Varies |
| ~250 - 500 | TGA/DTA | Decomposition of nitrate, formation of ZrO₂ | Varies |
| >500 | DTA | Crystallization of ZrO₂ | No mass loss |
Electron Microscopy Techniques (SEM, TEM, HR-TEM) for Morphology and Nanostructure Characterization
Electron microscopy techniques are essential for visualizing the morphology, size, and crystal structure of materials at the micro- and nanoscale. Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and High-Resolution Transmission Electron Microscopy (HR-TEM) are frequently used to characterize zirconia nanoparticles and other materials derived from this compound. nih.gov
TEM offers much higher resolution by transmitting a beam of electrons through an ultrathin sample. It allows for the direct observation of individual nanoparticles, providing precise information on their size, shape, and internal structure. nih.gov HR-TEM, an advanced mode of TEM, can even resolve the atomic lattice fringes of crystalline materials. This capability allows for the direct visualization of the crystal structure and the identification of different crystalline phases (e.g., monoclinic vs. tetragonal) at the nanoscale, complementing the data obtained from XRD and Raman spectroscopy. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of molecules in solution. While solid-state NMR can be used to study zirconium-containing materials, solution-state NMR is particularly useful for investigating the species present when this compound is dissolved in a solvent. Zirconium has two NMR-active isotopes, ⁹¹Zr, but its quadrupolar nature can lead to broad signals, making it challenging to study directly. More commonly, other nuclei in the coordination sphere, such as ¹⁷O or ¹⁴N/¹⁵N, can be probed to understand the hydration and coordination environment of the zirconium ion in solution. This can provide insights into the nature of the aquo-nitrato complexes that exist in aqueous solutions of zirconium nitrate.
Ion Chromatography for Nitrate Content Quantification
Ion Chromatography (IC) is a highly effective analytical technique for the separation and quantification of ionic species. researchgate.net It is particularly well-suited for determining the concentration of nitrate ions in aqueous solutions of this compound or in reaction mixtures where it is used as a precursor. nih.govresearchgate.net
In a typical IC setup for anion analysis, the sample solution is passed through an ion-exchange column that separates the anions based on their affinity for the stationary phase. researchgate.net A conductivity detector is commonly used to detect the separated ions as they elute from the column. researchgate.netthermofisher.com By comparing the peak area of the nitrate ion in the sample chromatogram to a calibration curve generated from standards of known concentration, a precise and accurate quantification of the nitrate content can be achieved. lcms.cz This is essential for quality control of zirconium nitrate solutions and for monitoring the progress of reactions where nitrate is consumed.
Future Research Directions and Emerging Applications of Zirconium Nitrate Pentahydrate in Academia
Development of Novel and Sustainable Synthesis Routes
The development of environmentally benign and efficient synthesis methods for zirconium-based materials using zirconium nitrate (B79036) pentahydrate is a significant area of future research. Traditional syntheses often require harsh conditions or toxic solvents, prompting a shift towards greener alternatives.
Key research thrusts include:
Aqueous Solution-Based Synthesis: Researchers are exploring room-temperature synthesis routes in water for zirconium-containing metal-organic frameworks (MOFs), minimizing energy consumption and avoiding hazardous organic solvents.
Mechanochemistry: Solid-state grinding techniques, such as the "shake 'n bake" method, are being investigated for the solvent-free or liquid-assisted grinding (LAG) synthesis of Zr-MOFs. acs.org This approach reduces solvent waste and can lead to the discovery of novel phases. acs.org
Combustion Synthesis: Green combustion methods, using precursors like zirconyl nitrate and phosphorous pentoxide, offer a rapid and energy-efficient route to produce materials like zirconium phosphate nanoparticles. alfachemic.com
These sustainable routes aim to improve the atom economy, reduce waste, and lower the energy costs associated with producing zirconium materials, making them more viable for large-scale applications.
Exploration of New Catalytic Frontiers and Reaction Systems
Zirconium nitrate pentahydrate serves as a precursor for a wide range of zirconium-based catalysts, which are valued for their low toxicity, cost-effectiveness, and versatility. nih.gov Future research is directed at expanding their catalytic applications and understanding their reaction mechanisms.
Emerging areas of investigation include:
Lewis Acid Catalysis: Zirconium nitrate itself can act as a water-tolerant Lewis acid catalyst for various organic transformations, such as the synthesis of N-substituted pyrroles in aqueous media. researchgate.netresearchgate.net
Heterogeneous Catalysis: As a precursor to zirconium dioxide (ZrO₂), it plays a crucial role in creating catalysts for pollution control, automotive applications, and chemical refining. For instance, ZrO₂ domains in bifunctional catalysts can activate carbon dioxide, enhancing selectivity in converting it to valuable chemicals.
Asymmetric Catalysis: The development of chiral zirconium catalysts for reactions like alkene hydroamination is an active area of research, with a focus on connecting ligand design to catalyst reactivity and stereoselectivity. ubc.ca
Biomass Conversion: Zirconium-based catalysts are being explored for the conversion of biomass, such as fructose (B13574) and inulin, into valuable platform chemicals like 5-hydroxymethylfurfural (HMF), contributing to the development of sustainable chemical processes. alfachemic.com
The table below summarizes some of the catalytic applications being explored.
| Catalytic Application | Zirconium Species | Role of this compound | Key Research Focus |
| N-substituted Pyrrole Synthesis | Zr(NO₃)₄ | Direct Lewis Acid Catalyst | High efficiency in aqueous media, reusability. researchgate.net |
| CO₂ Hydrogenation | ZrO₂ domains on supports | Precursor for ZrO₂ | Enhancing selectivity towards aromatics or methane. |
| Alkene Hydroamination | Chiral Zirconium Complexes | Precursor for catalyst synthesis | Achieving high enantioselectivity through ligand design. ubc.ca |
| Biomass Conversion | Zirconium Phosphate | Precursor for catalyst | Efficient conversion of fructose to HMF in aqueous media. alfachemic.com |
Integration into Advanced Functional Materials and Devices (e.g., resistive-switching materials)
This compound is a key precursor for fabricating advanced functional materials, particularly zirconium dioxide (ZrO₂), which possesses desirable properties for electronic and ceramic applications.
Future research directions in this area include:
Resistive-Switching Memory (ReRAM): Zirconia-based materials are promising for next-generation non-volatile memory devices. Research focuses on doping ZrO₂ films, derived from zirconium precursors, to improve resistive switching characteristics, such as enhancing the uniformity of conductive filament formation and rupture. nih.gov The goal is to create devices with stable ON/OFF states, long cycle lifetimes, and good data retention. nih.govresearchgate.net
Advanced Ceramics: It serves as a precursor in sol-gel and combustion synthesis processes to create high-temperature ceramics and thermal barrier coatings. Its unique hydration structure is beneficial for controlling the microstructure and properties of the final ceramic product.
Flexible Electronics: Solution-processed nanocomposite films, such as those combining polyvinyl alcohol (PVA) with zirconia nanoparticles, are being investigated for flexible resistive switching devices, which are essential for wearable electronics.
The development of these materials relies on the ability to precisely control their composition and structure, for which this compound is a valuable starting material.
Advanced Characterization of In-Situ Reaction Mechanisms
Understanding the fundamental mechanisms of reactions involving this compound is crucial for optimizing existing applications and discovering new ones. A significant future trend is the use of advanced in-situ characterization techniques to observe these processes in real-time.
Key areas for investigation include:
Catalyst Formation and Function: Techniques like in-situ X-ray diffraction (XRD) and spectroscopy can be used to monitor the thermal decomposition of this compound and the subsequent formation of catalytically active zirconia phases. This allows researchers to correlate synthesis parameters with the structure and performance of the catalyst.
Deposition Processes: For applications like atomic layer deposition (ALD), in-situ quartz crystal microbalance (QCM) measurements can track the surface reactions of zirconium precursors with high precision. acs.org These experimental observations, when coupled with theoretical calculations, provide a detailed picture of the deposition mechanism. acs.org
Electrocatalytic Reactions: For processes like nitrate electroreduction, in-situ electrochemical characterization methods are vital for elucidating the reaction pathways and identifying reaction intermediates on the surface of zirconium-based electrocatalysts.
By observing these reactions as they happen, researchers can gain deeper insights into kinetics, thermodynamics, and the role of transient species, leading to more rational design of materials and processes.
Synergistic Approaches Combining Experimental and Computational Research
The integration of experimental synthesis and characterization with computational modeling represents a powerful strategy for accelerating materials discovery and understanding complex chemical phenomena. This synergistic approach is becoming increasingly important in the study of materials derived from this compound.
Future research will increasingly rely on:
Density Functional Theory (DFT) Calculations: DFT is used to predict the stable structures of zirconium complexes, calculate reaction energies, and elucidate reaction mechanisms at the atomic level. acs.org For example, DFT calculations have been used to understand the chemisorption of zirconium precursors during ALD and to investigate the interaction of ligands with zirconium nitrate in separation processes. acs.org
Molecular Docking: In the context of biological applications, computational tools like molecular docking can predict the interaction of zirconium complexes with biological targets, guiding the design of new therapeutic agents.
Mechanism Elucidation: The combination of experimental data from techniques like QCM with DFT calculations has proven effective in unraveling complex multistep reaction mechanisms, such as those in ALD. acs.org
This interplay between theory and experiment allows for a more comprehensive understanding, where computations can explain experimental observations and experiments can validate theoretical predictions, creating a feedback loop that drives innovation.
High-Throughput Screening and Combinatorial Chemistry in Materials Discovery
To accelerate the discovery of new zirconium-based materials with tailored properties, researchers are turning to high-throughput and combinatorial methods. These approaches allow for the rapid synthesis and screening of large libraries of materials, dramatically increasing the efficiency of the research process.
Emerging trends in this field include:
Automated Synthesis Platforms: Robotic systems and liquid handlers are being employed for the high-throughput synthesis of materials like zirconium-based MOFs. These platforms enable precise control over reaction parameters (e.g., precursor concentration, temperature, reaction time) across a large number of parallel experiments.
Combinatorial Libraries: By systematically varying ligands, modulators, and synthesis conditions, combinatorial libraries of zirconium materials can be generated. This allows for the exploration of vast chemical spaces to identify materials with optimal performance for specific applications, such as catalysis or adsorption.
Rapid Screening Techniques: The development of high-throughput characterization techniques, such as automated powder X-ray diffraction (PXRD), is essential to analyze the large number of samples produced. This rapid feedback allows for the quick identification of promising candidates and informs the iterative optimization of material properties.
For example, high-throughput screening has been successfully applied to identify pure-phase, nanocrystalline porphyrinic zirconium MOFs and to screen different Zr-MOFs for their efficacy in removing pollutants from water. This approach is crucial for navigating the complex parameter space of materials synthesis and for discovering novel materials with enhanced functionalities. researchgate.net
Q & A
Q. What are the standard methods for synthesizing zirconium nitrate pentahydrate, and how can purity be ensured?
this compound is synthesized by reacting zirconium oxide (ZrO₂) with concentrated nitric acid (HNO₃) under reflux, followed by controlled evaporation to dryness. The reaction proceeds as:
To avoid hydrolysis and impurities, use excess nitric acid and maintain anhydrous conditions during crystallization. Sublimation in vacuum or recrystallization from alcohol can further purify the product .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- Thermogravimetric Analysis (TGA): Determines hydration states and thermal stability by tracking mass loss at 100–200°C (water loss) and 300–400°C (nitrate decomposition) .
- X-ray Diffraction (XRD): Confirms crystallinity and phase purity by matching peaks to reference patterns (e.g., monoclinic or orthorhombic structures) .
- Ion Chromatography/Electrode: Quantifies nitrate content, distinguishing between coordinated and free nitrate ions .
Q. How should this compound be handled and stored to prevent degradation?
Store in airtight containers at room temperature (20–25°C) under anhydrous conditions due to its hygroscopicity. Avoid prolonged exposure to humidity, which promotes hydrolysis to zirconyl nitrate (ZrO(NO₃)₂) or colloidal suspensions .
Advanced Research Questions
Q. How does this compound enhance catalytic performance in CO₂ hydrogenation or photoreduction?
In bifunctional catalysts (e.g., ZnZrOx/ZSM-5), zirconium nitrate acts as a precursor for ZrO₂ domains, which stabilize Lewis acid-base pairs (Zr⁴⁺-O²⁻). These pairs adsorb and activate CO₂, improving selectivity toward aromatics or methane. Optimize loading via incipient wetness impregnation (IWI) and calcination at 500–600°C to balance acidity and reducibility .
Q. What methodological strategies resolve contradictions in hydrolysis behavior under varying acidity?
Hydrolysis products depend on nitric acid concentration:
- High acidity (≥4 M HNO₃): Stable Zr⁴⁺ ions remain in solution without hydrolysis.
- Low acidity (<1 M HNO₃): Hydrolysis forms ZrO²⁺ or colloidal Zr(OH)₄. Use dynamic light scattering (DLS) and UV-Vis spectroscopy to monitor speciation. Pre-treat solutions with complexing agents (e.g., oxalic acid) to suppress hydrolysis .
Q. How can combustion synthesis parameters be optimized for ZrO₂-based materials?
Using this compound as a precursor in solution combustion synthesis:
Q. What role does zirconium nitrate play in Lewis acid-mediated organic synthesis?
As a precursor for Zr⁴⁺ Lewis acids, it facilitates regioselective ring-opening reactions (e.g., epoxides). Pre-activate by thermal decomposition to generate coordinatively unsaturated Zr sites. Monitor catalytic activity via NMR or GC-MS to correlate with surface acidity .
Data Contradiction Analysis
Q. Why do reported crystal structures of this compound vary across studies?
Discrepancies arise from differing synthesis conditions:
Q. How do impurities in commercial this compound affect experimental reproducibility?
Commercial samples often contain residual Cl⁻ (from ZrCl₃ precursors) or hydrolyzed ZrO²⁺ species. Purify via recrystallization in 65% HNO₃ and validate purity through elemental analysis (ICP-OES) and ion chromatography .
Methodological Tables
Table 1: Key Synthesis Parameters for this compound
Table 2: Advanced Applications and Optimization Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
